1,2,3,4-Tetra-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranose 1,2,3,4-Tetra-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranose
Brand Name: Vulcanchem
CAS No.: 35816-31-0
VCID: VC0106398
InChI: InChI=1S/C14H19ClO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
SMILES: CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CCl
Molecular Formula: C14H19ClO9
Molecular Weight: 366.75 g/mol

1,2,3,4-Tetra-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranose

CAS No.: 35816-31-0

Reference Standards

VCID: VC0106398

Molecular Formula: C14H19ClO9

Molecular Weight: 366.75 g/mol

1,2,3,4-Tetra-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranose - 35816-31-0

CAS No. 35816-31-0
Product Name 1,2,3,4-Tetra-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranose
Molecular Formula C14H19ClO9
Molecular Weight 366.75 g/mol
IUPAC Name [(2S,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(chloromethyl)oxan-3-yl] acetate
Standard InChI InChI=1S/C14H19ClO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
Standard InChIKey NABBGXLHIWQTIZ-RGDJUOJXSA-N
Isomeric SMILES CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CCl
SMILES CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CCl
Canonical SMILES CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CCl
Synonyms 6-Chloro-6-deoxy-α-D-glucopyranose 1,2,3,4-Tetraacetate; 6-Chloro-6-deoxy-α-D-glucopyranose Tetraacetate
PubChem Compound 22216024
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator